2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one
Description
2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a thieno[3,2-d][1,3]oxazine core, which is a fused ring system containing sulfur, nitrogen, and oxygen atoms
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-7-methylthieno[3,2-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO2S/c1-6-5-19-11-10(6)16-12(18-13(11)17)8-3-2-7(14)4-9(8)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUBAFUTXTNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(OC2=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and 3,4-dichlorobenzoyl chloride.
Formation of Intermediate: Anthranilic acid reacts with 3,4-dichlorobenzoyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the thieno[3,2-d][1,3]oxazine core.
Methylation: The final step involves the methylation of the thieno[3,2-d][1,3]oxazine core to introduce the 7-methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Chemical Reactions of Oxazines
Oxazines, including thieno[3,2-d] oxazines, can participate in various chemical reactions due to their heterocyclic nature:
3.1. Substitution Reactions
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Halogenation : Oxazines can undergo halogenation reactions, where halogen atoms are introduced into the ring.
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Alkylation/Arylation : These compounds can be alkylated or arylated at the nitrogen atom or other positions depending on the substituents.
3.2. Ring Opening and Closure
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Hydrolysis : Oxazines can undergo hydrolysis under acidic or basic conditions, leading to ring opening and the formation of amides or esters.
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Recyclization : The opened rings can sometimes be reclosed under different conditions to form new oxazine derivatives.
3.3. Oxidation and Reduction
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Oxidation : Oxazines can be oxidized to form N-oxides or other oxidized derivatives.
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Reduction : They can also be reduced to form dihydro or tetrahydro derivatives.
Data and Research Findings
While specific data on 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d] oxazin-4-one is limited, related compounds provide insights into potential chemical behaviors:
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | Anthranilic acid and 3,4-dichlorobenzoyl chloride |
| Formation of Intermediate | Reaction to form an intermediate compound |
| Cyclization | Cyclization in the presence of a catalyst to form the thieno core |
| Methylation | Introduction of the 7-methyl group |
Antimicrobial Activity
Research has indicated that 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one exhibits potential antimicrobial properties. Studies have shown it to be effective against various bacterial strains, particularly gram-positive bacteria. The compound's structural features contribute to its ability to inhibit bacterial growth .
Anticancer Properties
Preliminary studies suggest significant antitumor activity against various cancer cell lines. For instance, it has shown effectiveness against Ehrlich ascites carcinoma in animal models. The molecular mechanism may involve the inhibition of Methionyl-tRNA synthetase, which is crucial for protein synthesis in cancer cells .
Industrial Applications
The compound is also explored for its potential use in developing new materials with specific chemical properties. Its unique structure allows it to serve as a building block for synthesizing more complex heterocyclic compounds that may have further industrial applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a higher efficacy against gram-positive bacteria compared to gram-negative strains. The compound was tested using disc diffusion methods and showed promising results .
Case Study 2: Antitumor Activity
In vivo studies conducted on Swiss albino mice demonstrated that the compound significantly reduced tumor size in models of Ehrlich ascites carcinoma. The study highlighted its potential as an anticancer agent and suggested further investigation into its dosage effects and mechanisms of action .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as Methionyl-tRNA synthetase, which is crucial for protein synthesis in cells. This inhibition can lead to the disruption of cellular processes, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one: Similar structure but lacks the thieno ring and methyl group.
7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: Contains a chloro substituent instead of dichloro and lacks the thieno ring.
Uniqueness
2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one is unique due to its thieno[3,2-d][1,3]oxazine core and the presence of both 2,4-dichlorophenyl and 7-methyl substituents. These structural features contribute to its distinct chemical properties and potential biological activities.
Biological Activity
2-(2,4-Dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
- IUPAC Name: 2-(2,4-dichlorophenyl)-7-methylthieno[3,2-d][1,3]oxazin-4-one
- Molecular Formula: C13H7Cl2NO2S
- Molecular Weight: 312.17 g/mol
The compound features a thieno[3,2-d][1,3]oxazine core, which is characterized by the presence of sulfur, nitrogen, and oxygen atoms within a fused ring system. This unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar thieno[3,2-d][1,3]oxazine structures exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study: A study examining the effects of thiazine derivatives on colon cancer cells demonstrated that these compounds could induce cell cycle arrest and apoptosis in cancerous cells without affecting normal cells. The mechanism involved modulation of cell cycle proteins such as p27 KIP1 and cyclin D1 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DPBT* | HT-29 | 10 | Cell cycle arrest |
| DPBT* | LS180 | 5 | Apoptosis induction |
*DPBT refers to a derivative closely related to this compound.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazine derivatives are known for their broad-spectrum activity against bacteria and fungi.
- Research Findings: A comparative analysis of various thiazine derivatives revealed that those with chlorinated phenyl groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 10 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival.
Q & A
Q. What are the standard synthetic routes for 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one, and how is reaction completion monitored?
The compound is typically synthesized via N-acylation followed by dehydrative cyclization . A common method involves reacting anthranilic acid derivatives with substituted benzoyl chlorides in pyridine. For example:
- Step 1 : Anthranilic acid is dissolved in pyridine, and 2,4-dichlorobenzoyl chloride is added. After stirring, the mixture is treated with NaHCO₃ to yield an intermediate .
- Step 2 : Cyclization under reflux with glacial acetic acid or other catalysts forms the oxazinone core .
Monitoring : Thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) is used to confirm reaction completion .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm aromatic proton environments and carbonyl/oxazine carbons. For example, the ¹H NMR spectrum of a related oxazinone shows signals at δ 7.2–8.1 ppm for dichlorophenyl protons .
- IR : Peaks at ~1700–1750 cm⁻¹ confirm the C=O stretch of the oxazinone ring .
- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How is the compound’s purity assessed during synthesis?
- Recrystallization : Ethanol or ethanol/water mixtures are used to purify the crude product .
- Melting Point Analysis : Sharp melting points (e.g., 180–185°C) indicate purity .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Case Study : Replacing the 7-methyl group with electron-withdrawing groups (e.g., Cl) enhances analgesic activity. For example, 7-chloro derivatives showed 83.8% inhibition in acetic acid-induced writhing assays .
- Mechanistic Insight : The dichlorophenyl group’s lipophilicity improves blood-brain barrier penetration, while the oxazinone ring stabilizes binding to CNS targets .
Q. What strategies resolve contradictions in spectral data (e.g., tautomerism in NMR)?
Q. How can synthesis be optimized for scalability without compromising yield?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3–4 hours) and improves yields by 15–20% .
- Solvent Screening : Replacing pyridine with DMF/KOH systems minimizes side reactions (e.g., hydrolysis) .
- Catalysis : Anhydrous NaOAc in glacial acetic acid accelerates cyclization .
Q. What are the challenges in computational modeling of this compound’s receptor interactions?
- Docking Limitations : The thieno-oxazinone core’s conformational flexibility complicates pose prediction. MD simulations (>100 ns) are required to sample stable binding modes .
- QM/MM Approaches : Hybrid quantum mechanics/molecular mechanics models accurately describe charge distribution in the dichlorophenyl group .
Q. How do reaction conditions affect regioselectivity in thieno-oxazinone formation?
- Temperature Control : Lower temperatures (0–5°C) favor N-acylation over O-acylation, reducing byproducts .
- Base Selection : NaHCO₃ (mild base) minimizes ester hydrolysis, while stronger bases (e.g., NaOH) degrade the oxazinone ring .
Contradiction Analysis & Methodological Gaps
Q. Discrepancies in reported biological activity: How to address variability across studies?
Q. Conflicting spectral assignments for the thieno-oxazinone core: What validation methods are recommended?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
